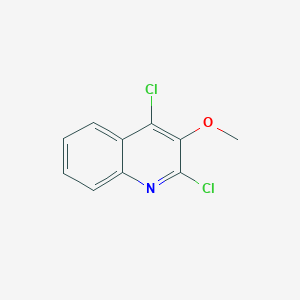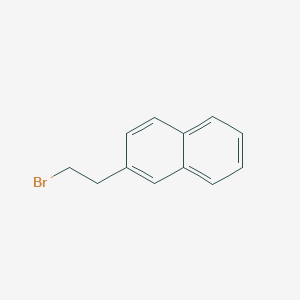
2-(2-溴乙基)萘
概述
描述
2-(2-Bromoethyl)naphthalene is a chemical compound with the molecular formula C12H11Br and a molecular weight of 235.12 .
Synthesis Analysis
2-(2-Bromoethyl)naphthalene can be synthesized from a variety of starting materials. For instance, it can be employed as a starting material in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), and 1H-1,2,3-triazole .Molecular Structure Analysis
The InChI code for 2-(2-Bromoethyl)naphthalene is 1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
As a starting material, 2-(2-Bromoethyl)naphthalene can be used in various chemical reactions. For example, it can be used to synthesize 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), and 1H-1,2,3-triazole .Physical And Chemical Properties Analysis
2-(2-Bromoethyl)naphthalene is a solid substance. It has a boiling point of 213 °C/100 mmHg and a melting point of 51-54 °C .科学研究应用
材料和超分子化学
2-(2-溴乙基)萘在材料和超分子化学中发挥着重要作用,特别是作为合成核-取代萘二酰亚胺(cNDIs)的前体。这些cNDIs在人工光合作用、太阳能电池技术、传感器和分子开关器件等各个领域中得到应用。这些衍生物的合成方法涉及一种选择性过程,突出了该化合物在目标合成萘二酰亚胺衍生物中的重要性 (Z. Ping, 2012)。
热解热降解研究
在了解溴代碳氢化合物行为的背景下,2-(2-溴乙基)萘作为研究热解热降解过程的模型化合物。这项研究在评估废物焚烧炉和意外火灾中有害燃烧副产物的生成方面尤为重要。该化合物在高温下的行为为溴代二恶英和其他相关化合物的生成提供了见解 (Catherine S Evans & B. Dellinger, 2003)。
有机合成和化学反应
2-(2-溴乙基)萘在有机合成和各种化学反应中也至关重要。它参与了通过Diels-Alder反应和其他基于自由基的转化机制生成萘衍生物。这种化合物为探索新的化学反应途径和合成新型有机化合物提供了途径,这些化合物在制药、材料科学等领域具有应用 (Roy Faragher & Thomas L. Gilchrist, 1976)。
吸附和材料科学
该化合物在材料科学中具有应用,特别是在开发超交联聚合物吸附剂方面。使用2-(2-溴乙基)萘合成的这些吸附剂表现出选择性吸附性能,在环境科学中用于去除污染物,在工业过程中用于化合物的选择性分离 (Xinhua Yuan et al., 2008)。
安全和危害
属性
IUPAC Name |
2-(2-bromoethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYJMDQLURVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281270 | |
| Record name | 2-(2-bromoethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2086-62-6 | |
| Record name | 2086-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21039 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-bromoethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40281270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the synthesis of [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene important, as described in the paper?
A1: The paper focuses on developing a reliable method for synthesizing 13C-labeled 2-substituted naphthalene derivatives, using [naphthalene-1,2,3,4,4a,8a-13C6]-2-(2-bromoethyl)naphthalene (1) as a key intermediate []. This labeled compound is particularly important for the synthesis of [13C6]-labeled SR57746A, also known as Xaliproden (2). Utilizing stable isotope labeling is crucial in pharmaceutical research, particularly in drug metabolism and pharmacokinetic studies, as it allows for the tracking and quantification of the drug and its metabolites within biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

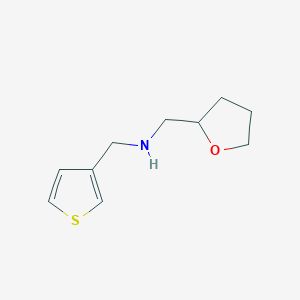
![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
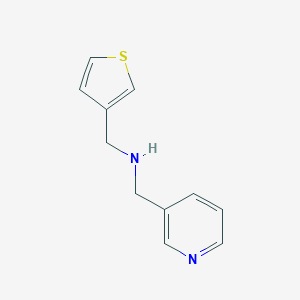
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
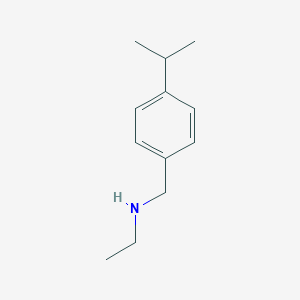
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
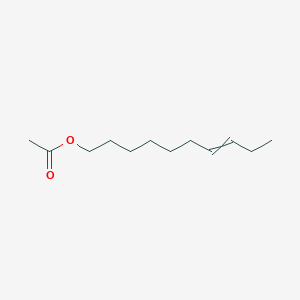
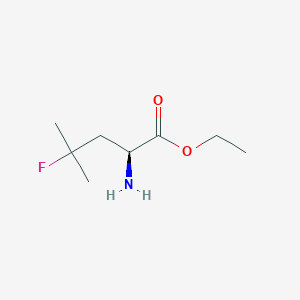
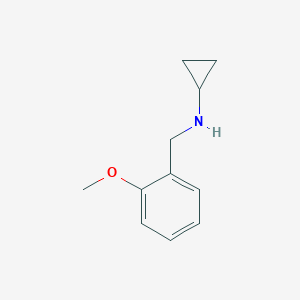
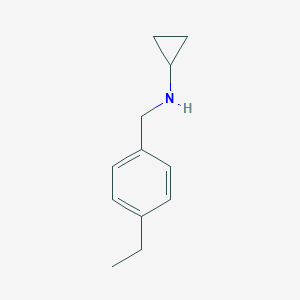
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
